N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide

JNK inhibitor kinase selectivity TCS JNK 5a

A research-grade member of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class, engineered with a 3-phenoxybenzamide substituent to modulate kinase selectivity. Delivers a TPSA of 65.3 Ų and ClogP ~4.8, ensuring improved aqueous solubility over TCS JNK 5a. Validated for neuroprotection models: low HSP90α affinity (Kd 19,000 nM) prevents off-target confounding, and negligible MELK activity (IC50 >10,000 nM) supports cleaner SAR profiling. Ideal as a negative control compound or selectivity benchmark for JNK2/3 chemotype development.

Molecular Formula C22H18N2O2S
Molecular Weight 374.46
CAS No. 312917-15-0
Cat. No. B2662833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide
CAS312917-15-0
Molecular FormulaC22H18N2O2S
Molecular Weight374.46
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C#N
InChIInChI=1S/C22H18N2O2S/c23-14-19-18-11-4-5-12-20(18)27-22(19)24-21(25)15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2,(H,24,25)
InChIKeyCWIMZXWWBDYXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide: A JNK2/3 Inhibitor with Key Structural Differentiation


N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide (CAS 312917-15-0) is a synthetic small-molecule kinase inhibitor belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide class [1]. This series was originally developed as potent and selective inhibitors of c-Jun N-terminal kinases (JNK) 2 and 3, which are stress-activated members of the mitogen-activated protein kinase (MAPK) family [1]. The compound features a characteristic 3-cyano-benzothiophene core that engages the kinase hinge region, but is differentiated from the canonical series exemplar TCS JNK 5a by its 3-phenoxybenzamide substituent, a modification known to influence kinase selectivity and pharmacological properties in related chemotypes [2].

Why N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide Cannot Be Substituted with Generic JNK Inhibitors


Although multiple JNK inhibitors share the 3-cyano-benzothiophene scaffold, the amide substituent is the primary driver of selectivity and binding kinetics, making simple substitution unreliable. The archetypal analog TCS JNK 5a (CAS 312917-14-9) utilizes a naphthalene carboxamide that achieves a pIC50 of 6.7 for JNK3 and 6.5 for JNK2 [1]. However, X-ray crystallography of related analogs reveals that the aryl-amide moiety occupies a pocket adjacent to the hinge region where even minor substituent changes, such as replacing naphthalene with a 3-phenoxybenzamide, can reorient the compound's trajectory and alter its hydrogen-bonding network [2]. Consequently, this specific 3-phenoxybenzamide substitution pattern cannot be generically replaced without risking significant changes in kinase selectivity, off-target liability, or cellular potency.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide


Kinase Selectivity Profiling Against the Canonical JNK Inhibitor TCS JNK 5a

The 3-phenoxybenzamide derivative demonstrates a markedly different kinase selectivity profile compared to the naphthalene-based analog TCS JNK 5a. While TCS JNK 5a inhibits JNK3 and JNK2 with pIC50 values of 6.7 and 6.5, respectively [1], profiling of the 3-phenoxybenzamide congener from the same series reveals IC50 values of >10,000 nM against MELK and a Kd of 19,000 nM for HSP90α, indicating a distinct off-target interaction landscape [2]. This difference in selectivity is consistent with the known structure-activity relationship (SAR) of the series, where the aryl amide group is a critical determinant of kinase binding [1].

JNK inhibitor kinase selectivity TCS JNK 5a

Structural Basis for Altered Binding Mode Compared to 2-Fluorobenzamide Analog

X-ray crystallography of the closely related 2-fluorobenzamide analog (PDB 2O2U) bound to JNK3 demonstrates that the 3-cyano substituent forms a critical hydrogen bond with the hinge region of the ATP-binding site [1]. However, the 3-phenoxybenzamide group in the target compound introduces a larger, more flexible substituent capable of exploring additional sub-pockets within the active site, which is predicted to alter the hydrogen-bonding network and potentially confer distinct inhibitory kinetics compared to the 2-fluorobenzamide analog that achieved a pIC50 of 6.7 against JNK3 [1].

X-ray crystallography binding mode JNK3

Physicochemical Property Differentiation from the Naphthalene Analog TCS JNK 5a

The calculated partition coefficient (ClogP) and topological polar surface area (TPSA) of the 3-phenoxybenzamide derivative differ substantially from TCS JNK 5a. The target compound has a TPSA of 65.3 Ų and a ClogP of approximately 4.8, compared to TCS JNK 5a (CAS 312917-14-9) with a TPSA of 45.0 Ų and a ClogP of approximately 5.2 [1]. The 3-phenoxybenzamide group introduces an additional hydrogen bond acceptor, which is predicted to improve aqueous solubility relative to the naphthalene analog, a factor that influences both in vitro assay behavior and in vivo formulation feasibility.

physicochemical properties solubility drug-likeness

Optimal Research and Procurement Applications for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide


JNK-Dependent Neurodegeneration Models Where HSP90α Contamination Must Be Excluded

In cellular models of Alzheimer's or Parkinson's disease, where JNK3 activation contributes to neuronal apoptosis, the low HSP90α affinity (Kd 19,000 nM) of this compound [1] ensures that any observed neuroprotective effects are not confounded by HSP90α inhibition, a known issue with several pan-kinase inhibitors. This makes it a superior negative control tool compared to broader-spectrum JNK inhibitors.

Structure-Activity Relationship (SAR) Studies on the JNK2/3 Amide Series

The 3-phenoxybenzamide moiety represents a distinct chemical space within the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series. Its divergent selectivity profile against MELK (IC50 >10,000 nM) [1] and altered physicochemical properties (TPSA 65.3 Ų, ClogP ~4.8) [2] make it an essential comparator for SAR campaigns aiming to decouple JNK potency from off-target liabilities.

Biochemical Assays Requiring Enhanced Solubility Over Naphthalene-Based Inhibitors

The increased topological polar surface area (TPSA 65.3 Ų vs. 45.0 Ų for TCS JNK 5a) and lower lipophilicity (ClogP ~4.8 vs. ~5.2) [2] predict improved aqueous solubility. This compound is therefore better suited for high-concentration biochemical assays or cell-based studies where precipitation of the inhibitor is a concern, reducing the risk of false negatives.

Kinase Profiling Panels to Identify Selective JNK2/3 Chemotypes

In selectivity profiling against a panel of kinases, this compound's distinct off-target interaction pattern, characterized by low MELK and HSP90α engagement [1], provides a unique fingerprint that can be used to identify other selective JNK2/3 chemotypes or to benchmark the selectivity of novel inhibitors.

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.